molecular formula C18H21N3O2S B2987561 N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide CAS No. 338954-71-5

N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide

货号: B2987561
CAS 编号: 338954-71-5
分子量: 343.45
InChI 键: LUPCQHWBVTUKBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a benzimidazole-derived sulfonamide compound characterized by a dimethyl-substituted benzimidazole core, a 2-methylbenzyl group at the 1-position, and a methanesulfonamide moiety at the 4-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic protein-binding motifs (e.g., β-turns) and interact with diverse biological targets . Structural studies of similar compounds often employ crystallographic tools like SHELX and ORTEP for refinement and visualization .

属性

IUPAC Name

N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12-7-5-6-8-15(12)10-21-11-19-18-16(21)9-13(2)14(3)17(18)20-24(4,22)23/h5-9,11,20H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPCQHWBVTUKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article compiles and analyzes recent research findings, case studies, and data tables to elucidate the compound's pharmacological potential.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory activities. The structural versatility of these compounds allows for modifications that enhance their biological efficacy. The compound in focus is synthesized from 5,6-dimethyl-1H-benzimidazole and is characterized by its methanesulfonamide group, which can influence its solubility and biological interactions.

PropertyValue
Molecular FormulaC18H21N3O2S
Molecular Weight343.45 g/mol
IUPAC NameN-[5,6-dimethyl-1-(2-methylphenyl)methyl]benzimidazol-4-yl]methanesulfonamide
CAS Number338954-71-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound exhibits inhibitory effects on various biological pathways, which can lead to antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a comparative study, derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer potential. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth. For example, certain derivatives have been shown to inhibit the activity of kinases involved in cancer progression .

Case Studies

Case Study 1: Antibacterial Activity Assessment
A recent study evaluated the antibacterial activity of several benzimidazole derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of benzimidazole derivatives. The study found that modifications at the 4-position of the benzimidazole ring significantly enhanced cytotoxicity against breast cancer cell lines. This compound was among the most potent compounds tested .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups significantly influences the biological activity of benzimidazole derivatives. Key findings include:

  • Methanesulfonamide Group : Enhances solubility and bioavailability.
  • Dimethyl Substituents : Improve binding affinity to biological targets.

Table summarizing SAR findings:

ModificationEffect on Activity
Methanesulfonamide GroupIncreased solubility
Dimethyl Groups at 5 & 6Enhanced target binding

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of N-substituted benzimidazole sulfonamides. Key structural analogs differ in substituents on the benzyl group, sulfonamide moiety, or benzimidazole core, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Features
Target Compound 2-methylbenzyl, methanesulfonamide C₁₉H₂₂N₃O₂S 380.5 ~4.1* 1 (donor), 4 (acceptors) Moderate lipophilicity; balanced solubility and membrane permeability.
4-Fluoro Analogue 2-methylbenzyl, 4-fluorobenzenesulfonamide C₂₃H₂₂FN₃O₂S 435.5 ~5.2* 1 (donor), 5 (acceptors) Increased halogen-mediated target affinity; higher logP due to aryl fluoride.
4-Chloro Analogue 3-methylbenzyl, 4-chlorobenzenesulfonamide C₂₃H₂₂ClN₃O₂S 440.0 5.3 1 (donor), 4 (acceptors) Enhanced metabolic stability; chlorine improves hydrophobic interactions.
tert-Butyl/Octyl Derivative 1-octyl, 4-tert-butylbenzenesulfonamide C₂₇H₃₉N₃O₂S 469.7 ~7.8* 1 (donor), 4 (acceptors) High lipophilicity; long alkyl chain may reduce solubility but improve binding.

*Estimated based on structural similarity.

Key Observations

  • The target compound (XLogP3 ~4.1) strikes a balance between solubility and permeability .
  • Halogen Effects: The 4-fluoro and 4-chloro analogs show increased logP compared to the methanesulfonamide parent compound. Chlorine’s larger van der Waals radius may enhance hydrophobic binding in target proteins .
  • Substituent Position: The 3-methylbenzyl group in the 4-chloro analogue (vs. 2-methylbenzyl in the target) may alter spatial orientation, affecting receptor interactions .

Pharmacological Implications

  • Bulkier substituents (e.g., tert-butyl) may improve target residence time but could hinder metabolic clearance .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step protocols involving alkylation, sulfonylation, and cyclization. For example:

  • Step 1 : Alkylation of the benzimidazole core with 2-methylbenzyl halides under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Sulfonylation using methanesulfonyl chloride in the presence of triethylamine to ensure pH control and prevent side reactions .
  • Step 3 : Purification via column chromatography (e.g., hexane/EtOAC gradients) and crystallization (e.g., CDCl₃) to achieve >95% purity .
  • Optimization : Catalytic hydrogenation (Pd/C, H₂) or microwave-assisted synthesis may enhance yield and reduce reaction time .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) to confirm substitution patterns .
  • X-ray crystallography : Use SHELX-97 for structure refinement and ORTEP-3 for graphical representation of torsion angles and bond lengths .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm molecular formula .

Advanced Research Questions

Q. How can structural modifications at the benzimidazole or sulfonamide moieties enhance bioactivity, and what computational tools guide these optimizations?

  • Methodology :

  • Privileged substructure design : Introduce substituents (e.g., halogens, hydrophilic groups) at the 5,6-dimethyl positions to mimic protein-binding motifs (e.g., β-turns) .
  • Docking studies : Use AutoDock Vina to predict interactions with target enzymes (e.g., lipoxygenase) and prioritize derivatives with improved binding affinity .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with observed IC₅₀ values to refine substituent selection .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Orthogonal assays : Validate antimicrobial activity using both MIC (minimum inhibitory concentration) and time-kill assays to distinguish static vs. bactericidal effects .
  • Structural analogs : Compare activity of N-alkylated vs. N-arylated derivatives to identify substituent-specific trends .
  • Meta-analysis : Use systematic reviews to account for variability in experimental conditions (e.g., pH, solvent) that may skew results .

Q. What strategies mitigate poor solubility or bioavailability during preclinical development?

  • Methodology :

  • Salt formation : React with HCl or NaHCO₃ to improve aqueous solubility while retaining sulfonamide bioactivity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance membrane permeability .
  • Co-crystallization : Use WinGX to screen co-formers (e.g., cyclodextrins) for stable crystalline forms with optimized dissolution rates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。